7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
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Overview
Description
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine: is a heterocyclic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin.
Amination: .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as .
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel materials with specific electronic properties .
Biology and Medicine:
- Potential applications in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
- Investigated for its antimicrobial and anticancer properties .
Industry:
Mechanism of Action
The exact mechanism of action of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Uniqueness:
- The presence of a fluorine atom at the 7th position enhances the compound’s lipophilicity and metabolic stability.
- The amine group at the 6th position provides a site for further functionalization, making it a versatile intermediate for the synthesis of various derivatives .
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1,4-benzodioxin-7-amine |
InChI |
InChI=1S/C8H8FNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 |
InChI Key |
HOIZSLWHESBISZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)F)N |
Origin of Product |
United States |
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